molecular formula C20H12N2O2S2 B7464043 1-S,2-S-diquinolin-8-yl ethanebis(thioate)

1-S,2-S-diquinolin-8-yl ethanebis(thioate)

Cat. No. B7464043
M. Wt: 376.5 g/mol
InChI Key: LWGUSTSKNNIVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-S,2-S-diquinolin-8-yl ethanebis(thioate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DQET and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-S,2-S-diquinolin-8-yl ethanebis(thioate) is not fully understood. However, it has been suggested that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-S,2-S-diquinolin-8-yl ethanebis(thioate) exhibits significant biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-S,2-S-diquinolin-8-yl ethanebis(thioate) in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. However, one of the limitations of using this compound is its potential toxicity at higher concentrations.

Future Directions

1-S,2-S-diquinolin-8-yl ethanebis(thioate) has a promising future in various fields of scientific research. Some of the future directions for research include its potential use as a therapeutic agent for the treatment of various diseases, its use as a probe for studying oxidative stress and inflammation, and its potential use as a biomarker for disease diagnosis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-S,2-S-diquinolin-8-yl ethanebis(thioate) involves the reaction of 2,2'-dithiobis(quinoline) with ethylene dibromide. The reaction takes place under reflux in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DQET.

Scientific Research Applications

1-S,2-S-diquinolin-8-yl ethanebis(thioate) has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

1-S,2-S-diquinolin-8-yl ethanebis(thioate)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S2/c23-19(25-15-9-1-5-13-7-3-11-21-17(13)15)20(24)26-16-10-2-6-14-8-4-12-22-18(14)16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUSTSKNNIVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC(=O)C(=O)SC3=CC=CC4=C3N=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-S,2-S-diquinolin-8-yl ethanebis(thioate)

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